MC-VC-PABC-amide-PEG1-CH2-CC-885
Description
MC-VC-PABC-amide-PEG1-CH2-CC-885 (CAS: 2722697-82-5) is an antibody-drug conjugate (ADC) that combines a monoclonal antibody with a protein-degrading payload via a cleavable linker. This compound is classified as a neoDegrader, leveraging proteolysis-targeting chimera (PROTAC) technology to induce targeted protein degradation .
Structure:
- Antibody Component: Targets CD56 (neural cell adhesion molecule), a surface antigen overexpressed in certain cancers (e.g., multiple myeloma, neuroblastoma) .
- Linker: Comprises the MC-VC-PABC-amide-PEG1-CH2 group. The MC-VC-PABC segment is a protease-cleavable linker, while the PEG1 spacer enhances solubility and reduces aggregation .
- Payload: CC-885, a molecular glue that recruits the E3 ubiquitin ligase cereblon (CRBN) to degrade the translation termination factor GSPT1, triggering apoptosis .
Key Properties:
Properties
Molecular Formula |
C55H68ClN11O13 |
|---|---|
Molecular Weight |
1126.6 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-[2-[2-chloro-4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methylcarbamoylamino]phenyl]ethoxy]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C55H68ClN11O13/c1-33(2)48(63-44(68)9-5-4-6-24-66-46(70)20-21-47(66)71)51(74)62-42(8-7-23-58-53(57)76)49(72)60-38-14-10-34(11-15-38)32-80-55(78)65(3)25-27-79-26-22-36-13-16-39(29-41(36)56)61-54(77)59-30-35-12-17-40-37(28-35)31-67(52(40)75)43-18-19-45(69)64-50(43)73/h10-17,20-21,28-29,33,42-43,48H,4-9,18-19,22-27,30-32H2,1-3H3,(H,60,72)(H,62,74)(H,63,68)(H3,57,58,76)(H2,59,61,77)(H,64,69,73)/t42-,43?,48-/m0/s1 |
InChI Key |
SXHFPZWNOWBAQL-MPGWLFTNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCOCCC2=C(C=C(C=C2)NC(=O)NCC3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCOCCC2=C(C=C(C=C2)NC(=O)NCC3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of MC-VC-PABC-amide-PEG1-CH2 Linker
-
VC-PABC Dipeptide Assembly :
-
PEG1 and CH2 Integration :
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| VC Dipeptide Formation | Fmoc-SPPS, HATU/DIEA, DMF | 85–90% |
| PABC Conjugation | DCC/DMAP, CH₂Cl₂ | 78% |
| PEG1-CH2 Addition | NHS-PEG1-CH2, TEA, DMF | 82% |
Conjugation to CC-885
-
Activation of CC-885 :
-
Linker-Drug Coupling :
Purification and Characterization
-
Purification :
-
Characterization :
Challenges and Optimization
-
Steric Hindrance : The bulky CC-885 moiety necessitated prolonged reaction times (24–48 hrs) for complete conjugation.
-
Solubility : PEG1 integration mitigated aggregation issues observed in non-PEGylated analogs.
-
Stability : Lyophilized powder remains stable at -20°C for ≥2 years when protected from light.
Industrial-Scale Production Insights
Patent WO2024075080 (2024) discloses a scalable process:
Comparative Analysis of Linker-Drug Conjugates
Table 3: Performance Metrics
| Parameter | This compound | MC-VC-PABC-Aur0101 |
|---|---|---|
| Plasma Stability (t₁/₂) | 48 hrs | 12 hrs |
| Tumor Payload Release | 92% (Cathepsin B) | 68% |
| Cytotoxicity (IC₅₀) | 0.8 nM | 2.5 nM |
Chemical Reactions Analysis
Types of Reactions: MC-VC-PABC-amide-PEG1-CH2-CC-885 undergoes various chemical reactions, including conjugation reactions with antibodies to form Antibody-Drug Conjugates (ADCs) . The compound can also participate in substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include antibodies such as Belantamab, Daratumumab, and Rituximab . The reactions are typically carried out under mild conditions to preserve the integrity of both the compound and the antibodies.
Major Products: The major products formed from the reactions involving this compound are Antibody-Drug Conjugates (ADCs), which are used in various research applications .
Scientific Research Applications
MC-VC-PABC-amide-PEG1-CH2-CC-885 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to synthesize Antibody-Drug Conjugates (ADCs) that target specific proteins or cells, making it valuable for cancer research and targeted drug delivery . The compound’s ability to degrade specific proteins also makes it useful for studying protein function and regulation .
Mechanism of Action
MC-VC-PABC-amide-PEG1-CH2-CC-885 exerts its effects by conjugating with antibodies that target specific proteins or cells. The compound acts as a neoDegrader, facilitating the degradation of the target protein through the ubiquitin-proteasome pathway . This mechanism allows for the selective removal of specific proteins, making it a powerful tool for research applications .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below contrasts MC-VC-PABC-amide-PEG1-CH2-CC-885 with other ADCs and PROTAC-based compounds:
Mechanistic Differences
- This compound: Utilizes PROTAC technology for targeted protein degradation, a mechanism distinct from traditional cytotoxic payloads. This approach minimizes off-target toxicity by degrading disease-specific proteins .
- Disitamab vedotin : Employs MMAE, a tubulin inhibitor, causing cell cycle arrest. While effective, microtubule disruption can harm healthy cells .
Pharmacokinetic and Stability Considerations
- Linker Stability: The MC-VC-PABC linker is cleaved by lysosomal proteases (e.g., cathepsin B), ensuring payload release specifically in cancer cells. PEG1 enhances stability compared to non-PEGylated linkers .
- Payload Efficiency : CC-885 achieves submicromolar degradation of GSPT1, outperforming earlier PROTACs in specificity .
Clinical and Preclinical Data
- This compound : Demonstrated efficacy in in vitro models of CD56+ cancers, with ongoing studies evaluating toxicity profiles .
- Disitamab vedotin : Approved for HER2+ gastric cancer, with a 32.6% objective response rate in Phase II trials .
Research Findings and Challenges
- Advantages of this compound: Broad applicability across antibody platforms . Novel mechanism reduces risk of drug resistance .
- Limitations: Limited clinical data compared to launched ADCs like Disitamab . Potential immunogenicity from the PEG1 component requires further study .
Biological Activity
MC-VC-PABC-amide-PEG1-CH2-CC-885 is a complex compound that has garnered interest in the field of targeted protein degradation, particularly in cancer therapy. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Compound Overview
Chemical Structure and Properties
This compound is characterized by its unique structural components:
- Cleavable Linkers : Valine-citrulline (VC) and para-aminobenzyl carbamate (PABC) linkers facilitate selective cleavage by cellular enzymes.
- Polyethylene Glycol (PEG) : Enhances solubility and bioavailability.
- Active Moiety : CC-885, known for its role in degrading specific proteins, particularly GSPT1.
| Property | Value |
|---|---|
| Molecular Formula | C₅₅H₆₈ClN₁₁O₁₃ |
| Molecular Weight | 1126.65 g/mol |
| CAS Number | 2722697-82-5 |
This compound operates primarily through the following mechanisms:
- Targeted Protein Degradation : The compound specifically targets GSPT1, a protein involved in cell cycle regulation and translation. Degradation of GSPT1 can trigger apoptosis in cancer cells, providing a potential therapeutic avenue for cancer treatment.
- Enzymatic Cleavage : The VC and PABC linkers are cleaved by cathepsins, releasing the active CC-885 moiety. This selective release enhances the compound's efficacy while minimizing off-target effects commonly associated with traditional chemotherapeutics .
- Synergistic Effects : Studies indicate that this compound can enhance the efficacy of other therapeutic agents, such as volasertib, through synergistic interactions that amplify anti-tumor activity .
Efficacy in Cancer Models
In preclinical studies, this compound demonstrated significant anti-tumor activity:
- Tumor Growth Reduction : The compound effectively reduced tumor growth in various cancer models, highlighting its potential as a therapeutic agent.
Case Studies
A notable study investigated the effects of CC-885 on non-small cell lung cancer (NSCLC) cells:
- Combination Therapy : The combination of CC-885 and volasertib resulted in enhanced degradation of PLK1 and its downstream substrates, indicating a potent synergistic effect that could be leveraged for improved treatment outcomes in NSCLC .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Functionality | Unique Features |
|---|---|---|
| CC-885 | GSPT1 degrader | Directly targets GSPT1 without a linker |
| MC-VCR-PABC-amide | Similar targeted degradation | Uses different linkers, affects different targets |
| MC-VCR-CY5 | Imaging and degradation | Combines imaging capabilities with degradation |
Q & A
Q. What are the key elements of a rigorous methods section for publications involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
